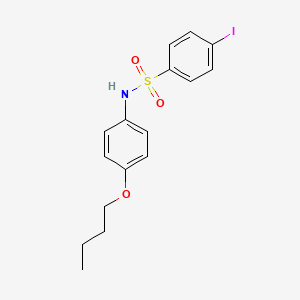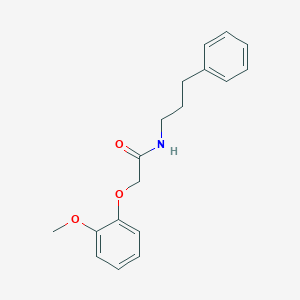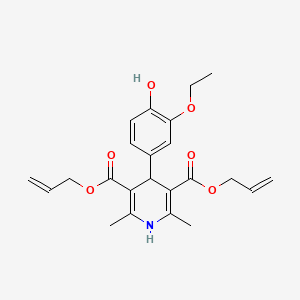![molecular formula C19H20N2O3S B5200061 ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5200061.png)
ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate is a chemical compound that belongs to the family of thieno[2,3-d]pyrimidin-4-one derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate involves the modulation of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by reducing the production of prostaglandins. It has also been found to inhibit the growth and proliferation of cancer cells by modulating the activity of certain proteins. Additionally, the compound has shown antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate in lab experiments is its potential application in drug discovery and development. The compound has shown promising activity against various diseases, including cancer, inflammation, and bacterial infections. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.
Direcciones Futuras
There are several future directions for the study of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate. One direction is to study the compound's activity against other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate the compound's potential as a lead compound for drug development. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate involves the reaction of 4-ethylbenzoyl isothiocyanate with 2-amino-4-(4-ethylphenyl)thieno[2,3-d]pyrimidin-7(8H)-one in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, followed by the addition of ethyl chloroformate and triethylamine. The resulting mixture is stirred at room temperature, and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has shown potential in drug discovery and development. It has been studied for its activity against various diseases, including cancer, inflammation, and bacterial infections. The compound has been found to inhibit the growth of cancer cells and reduce inflammation by modulating the activity of certain enzymes and proteins. It has also shown antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-13-6-8-14(9-7-13)15-10-25-17-16(15)18(22)21(11-20-17)12(3)19(23)24-5-2/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWCANUJIGKJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isobutyl-3-(4-methoxybenzyl)-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199981.png)
![3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5199993.png)


![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5200031.png)
![17-(3-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200042.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5200068.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![isopropyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5200084.png)
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)
![1-(4-nitrobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5200097.png)
